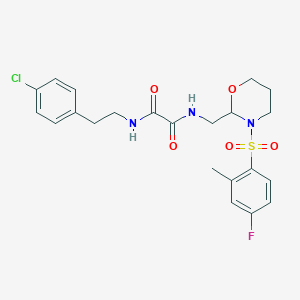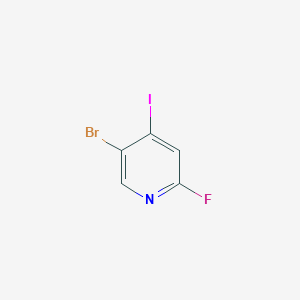
5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Scientific Research Applications
Molecular Structure Investigation
A molecule structurally related to 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine plays a significant role in hypertension treatment and acts as a potential I1 imidazoline receptor agonist. The molecular structure of this compound has been investigated using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques, revealing coherence between theoretical and experimental values for various molecular parameters. This detailed analysis contributes to understanding the compound's biological, physical, pharmaceutical, and medicinal properties (S. Aayisha et al., 2019).
Kinase Inhibition for Anticancer Applications
2,4-Disubstituted-5-fluoropyrimidines, sharing a similar core structure with 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, have shown promise as potential kinase inhibitors, a key target in anticancer therapy. The synthesis of novel compounds in this class has opened pathways for the development of targeted anticancer agents, demonstrating the versatile applications of fluoropyrimidines in medicinal chemistry (H. Wada et al., 2012).
Tubulin Polymerization Inhibition
A series of triazolopyrimidines, which are structurally related to 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, were synthesized and identified as anticancer agents with a unique mechanism of inhibiting tubulin polymerization. This class of compounds does not compete with paclitaxel for binding but instead inhibits the binding of vincas to tubulin, showing potential to overcome resistance attributed to multidrug resistance transporter proteins. These findings underscore the potential of such compounds in cancer therapy (N. Zhang et al., 2007).
Halogen Bonding in Enzyme Inhibition
The compound PA-1, which shares similarities with 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine, demonstrated the significance of halogen bonding interactions in enzyme inhibition. The study showed that halogen bonding could be exploited for optimizing PDHc-E1 inhibitors and antifungal compounds, highlighting the importance of such interactions in designing more potent inhibitors (Junbo He et al., 2020).
Deoxycytidine Kinase Inhibition
A practical synthesis was described for a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors, demonstrating the potential of fluoropyrimidines in therapeutic applications. This research contributes to the development of treatments targeting dCK, an enzyme involved in nucleoside metabolism, showcasing the compound's relevance in drug discovery and development (Haiming Zhang et al., 2009).
properties
IUPAC Name |
5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3O/c1-14(8-5-15-4-7(8)11)9-12-2-6(10)3-13-9/h2-3,7-8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYUDIHWDHACJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate](/img/structure/B2977648.png)


![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)
![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)


![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)

![N-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2977668.png)